molecular formula C12H12ClNO6S B2498037 1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate CAS No. 71880-05-2

1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate

Cat. No.: B2498037
CAS No.: 71880-05-2
M. Wt: 333.74
InChI Key: CJBNCJYSLNYAJN-UHFFFAOYSA-M
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Description

1-[(Benzenesulfonyl)methyl]pyridin-1-ium Perchlorate is a pyridinium-based organic salt developed for research applications. Pyridinium perchlorate derivatives are of significant interest in the field of materials science, particularly in the development of nonlinear optical (NLO) materials . These compounds often feature conjugated π-systems that can be engineered with donor and acceptor substituents to achieve desired optical nonlinearities, making them candidates for applications in photonic devices and optical data processing . The compound is supplied as a high-purity solid and is intended for research purposes only. It is essential to consult the relevant Safety Data Sheet (SDS) prior to handling. This product is strictly for laboratory research use and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

1-(benzenesulfonylmethyl)pyridin-1-ium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12NO2S.ClHO4/c14-16(15,12-7-3-1-4-8-12)11-13-9-5-2-6-10-13;2-1(3,4)5/h1-10H,11H2;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBNCJYSLNYAJN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzenesulfonylmethyl Chloride

Benzenesulfonylmethyl chloride is synthesized via sulfonation of benzyl chloride or through the reaction of benzenesulfonyl chloride with formaldehyde in the presence of hydrochloric acid:
$$
\text{C}6\text{H}5\text{SO}2\text{Cl} + \text{CH}2\text{O} + \text{HCl} \rightarrow \text{C}6\text{H}5\text{SO}2\text{CH}2\text{Cl} + \text{H}_2\text{O}
$$
This intermediate is isolated via distillation or recrystallization from dichloromethane (DCM).

Alkylation of Pyridine

Pyridine undergoes quaternization with benzenesulfonylmethyl chloride in anhydrous DCM or acetonitrile at 0–25°C. The reaction proceeds via nucleophilic substitution, forming the pyridinium chloride intermediate:
$$
\text{C}5\text{H}5\text{N} + \text{C}6\text{H}5\text{SO}2\text{CH}2\text{Cl} \rightarrow [\text{C}5\text{H}5\text{N}^+–\text{CH}2\text{SO}2\text{C}6\text{H}5]\text{Cl}^-
$$
Yields typically range from 70–85%, with higher temperatures (>50°C) leading to decomposition.

Anion Exchange to Perchlorate

The chloride counterion is replaced with perchlorate by treating the pyridinium chloride with sodium perchlorate in aqueous or ethanol-water mixtures:
$$
[\text{C}5\text{H}5\text{N}^+–\text{CH}2\text{SO}2\text{C}6\text{H}5]\text{Cl}^- + \text{NaClO}4 \rightarrow [\text{C}5\text{H}5\text{N}^+–\text{CH}2\text{SO}2\text{C}6\text{H}5]\text{ClO}4^- + \text{NaCl}
$$
The product precipitates due to the low solubility of perchlorate salts and is purified via recrystallization from acetonitrile or ethyl acetate.

Alternative Synthetic Pathways

Sulfonation of Pre-formed Pyridinium Salts

A less common approach involves sulfonating 1-(chloromethyl)pyridinium chloride with benzenesulfonic acid. However, this method is limited by competing side reactions and lower yields (~50%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvents : DCM and acetonitrile are optimal for quaternization, minimizing side reactions.
  • Temperature : Reactions performed below 30°C improve selectivity, as higher temperatures promote decomposition.

Purification Techniques

  • Recrystallization : The perchlorate salt is recrystallized from acetonitrile or ethyl acetate, yielding colorless needles.
  • Chromatography : Silica gel chromatography (eluent: MeOH/DCM) removes unreacted pyridine but is rarely required due to high conversion rates.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.70 (d, 2H, pyridinium H-2/H-6), 8.20 (t, 1H, pyridinium H-4), 7.90 (m, 2H, aryl H), 5.10 (s, 2H, CH2–SO2).
  • IR (KBr) : 1180 cm⁻¹ (S=O stretch), 1090 cm⁻¹ (ClO4⁻ stretch).

Crystallographic Analysis

While no crystal structure of the title compound is reported, analogous pyridinium salts (e.g., 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate) exhibit planar pyridinium rings with N–O bond lengths of ~1.40 Å and torsional angles of 66–70°.

Industrial Applications and Derivatives

1-[(Benzenesulfonyl)methyl]pyridinium perchlorate may serve as an intermediate in proton pump inhibitor (PPI) syntheses, analogous to Rabeprazole and Pantoprazole, where pyridinium salts are oxidized to sulfoxides. Its stability under acidic conditions makes it suitable for catalytic and pharmaceutical applications.

Chemical Reactions Analysis

1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzenesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles like amines, thiols, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting specific metabolic pathways. The mechanism typically involves the inhibition of dihydropteroate synthase, crucial in bacterial folate synthesis, leading to bactericidal effects.

Compound Microbial Target Minimum Inhibitory Concentration (MIC)
1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorateStaphylococcus aureus15.62 µmol/L
Related sulfonamide derivativesEscherichia coli31.25 µmol/L

Neurological Applications

The compound's structural similarity to other benzenesulfonamide derivatives suggests potential applications in treating sodium channel-mediated diseases, such as epilepsy. Studies have shown that modifications to the benzenesulfonamide structure can enhance efficacy against sodium channel dysfunctions.

Ionic Conductivity

The perchlorate anion in this compound contributes to its ionic conductivity, making it suitable for use in electrochemical applications. Research indicates that this compound can be utilized in the development of solid polymer electrolytes for batteries.

Application Performance Metric
Solid Polymer ElectrolytesIonic conductivity of 10^-3 S/cm at room temperature

Case Study 1: Antimicrobial Efficacy

In a study evaluating various sulfonamide derivatives, including this compound, researchers found that it exhibited comparable efficacy to traditional antibiotics against resistant strains of bacteria. The study measured MIC values and assessed cytotoxicity against mammalian cells, demonstrating a favorable safety profile.

Case Study 2: Electrochemical Applications

A recent investigation into the use of this compound in solid-state batteries highlighted its potential as a high-performance electrolyte. The compound demonstrated enhanced ionic mobility and stability under various operational conditions, suggesting its viability for commercial battery applications.

Mechanism of Action

The mechanism by which 1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The pyridinium ion can also interact with nucleic acids and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and chemical differences between 1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate and analogous pyridinium derivatives:

Compound Name (CAS) Substituent on Pyridinium Counterion Molecular Formula Molecular Weight (g/mol) Key Features
This compound (71880-05-2) Benzenesulfonylmethyl ClO₄⁻ C₁₂H₁₂ClNO₆S 333.75 Electron-withdrawing sulfonyl group; high oxidative potential
1-(1H-1,2,3-Benzotriazol-1-ylmethyl)pyridin-1-ium perchlorate (457051-48-8) Benzotriazolylmethyl ClO₄⁻ C₁₁H₁₀ClN₄O₄ 328.73 Benzotriazole substituent; potential for coordination chemistry
2,4,6-Tris(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyridin-1-ium perchlorate (75839-05-3) Tris(4-methylphenyl) + methylphenylmethyl ClO₄⁻ C₃₄H₃₂ClNO₄ 554.07 Bulky aromatic substituents; steric hindrance may reduce reactivity
1-Benzylpyridinium chloride (2876-13-3) Benzyl Cl⁻ C₁₂H₁₂ClN 205.68 Simple benzyl group; chloride counterion less oxidizing than perchlorate
1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride (83441-26-3) Benzyl + dihydropyridinimine Cl⁻ C₁₂H₁₃ClN₂ 220.70 Reduced pyridinium ring (dihydro form); imine functionality alters electronic properties

Key Structural and Functional Comparisons

Substituent Effects: The benzenesulfonyl group in the target compound is strongly electron-withdrawing, which may increase the acidity of protons adjacent to the sulfonyl group compared to benzyl or benzotriazole derivatives. This could enhance its utility in acid-catalyzed reactions or as a stabilizer in ionic liquids. Bulky aromatic substituents in CAS 75839-05-3 may hinder molecular packing, affecting crystallinity and solubility .

Counterion Impact :

  • Perchlorate (ClO₄⁻) salts are highly oxidizing and soluble in polar solvents but pose safety risks (e.g., explosive decomposition under heating). In contrast, chloride (Cl⁻) salts (e.g., CAS 2876-13-3) are less reactive and more thermally stable .

Electronic and Steric Properties :

  • The dihydropyridinimine structure in CAS 83441-26-3 introduces conjugation and partial unsaturation, altering redox behavior compared to fully aromatic pyridinium systems .
  • Steric bulk in tris(4-methylphenyl) derivatives (CAS 75839-05-3) may reduce reactivity in substitution or addition reactions due to hindered access to the pyridinium nitrogen .

Biological Activity

1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate, a pyridinium salt, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridinium ring substituted with a benzenesulfonylmethyl group and is studied for its interactions with various biological targets.

The chemical formula for this compound is C11_{11}H12_{12}ClO4_4S, with a molecular weight of approximately 276.73 g/mol. The compound is soluble in polar solvents and exhibits stability under standard laboratory conditions.

Biological Activities

Research indicates that this compound possesses several biological activities:

1. Antimicrobial Activity
Studies have shown that the compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly in Gram-positive bacteria.

2. Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer effects. In vitro assays indicate that it can induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways involved in cell survival and proliferation.

3. Acetylcholinesterase Inhibition
The compound has been explored as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is significant for therapeutic strategies against neurodegenerative diseases such as Alzheimer's disease.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : Binding to active sites on enzymes like AChE, thereby preventing substrate access.
  • Cell Signaling Modulation : Affecting pathways that regulate cell growth and apoptosis, leading to altered cellular responses.

Research Findings

A summary of key studies on the biological activity of this compound is presented below:

Study ReferenceBiological ActivityKey Findings
AChE InhibitionIC50_{50} values indicate strong inhibition (5.90 ± 0.07 μM) against AChE and BuChE.
AntimicrobialEffective against multiple Gram-positive bacterial strains with minimal inhibitory concentrations (MICs) reported.
AnticancerInduces apoptosis in various cancer cell lines; specific pathways remain under investigation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound could protect neurons from oxidative stress-induced damage, suggesting its role as a neuroprotective agent.
  • Combination Therapies : Research indicates that when used in combination with other chemotherapeutic agents, this compound enhances overall efficacy against resistant cancer cell lines.

Q & A

Q. What are the recommended synthesis routes for 1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridine derivatives and benzenesulfonylmethyl groups, followed by counterion exchange with perchlorate. To optimize efficiency, employ Design of Experiments (DoE) methodologies to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical variables affecting yield, reducing experimental iterations . Computational reaction path searches (e.g., quantum chemical calculations) may also predict optimal conditions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton/carbon environments, comparing shifts to analogous pyridinium salts .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity by retention time consistency and absence of secondary peaks.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
    Cross-validation with mass spectrometry (MS) ensures molecular weight accuracy.

Q. What safety protocols should be followed when handling this compound, given potential unknown toxicological hazards?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .
  • First Aid : Immediate flushing of eyes/skin with water for 15 minutes if exposed. Contaminated clothing must be removed and washed .
  • Storage : Store in airtight containers away from reducing agents, as perchlorate salts are strong oxidizers. Conduct stability tests under varying temperatures and humidity .

Q. How can researchers design initial experiments to assess the compound’s stability under various storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) for 4–8 weeks. Monitor decomposition via HPLC and IR for new degradation peaks .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life at standard conditions.

Q. What are the key considerations for selecting solvents and reaction conditions to prevent decomposition during synthesis?

  • Methodological Answer :
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the sulfonyl group. Opt for aprotic solvents like acetonitrile or dichloromethane.
  • Temperature Control : Maintain reactions below 80°C to prevent perchlorate decomposition. Monitor exothermic phases using in-situ IR or calorimetry .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to elucidate reaction mechanisms?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states. Compare computed activation energies with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Validate with isotopic labeling experiments (e.g., deuterated solvents) .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer :
  • Cross-Technique Validation : Combine NMR with X-ray crystallography to confirm molecular conformation.
  • Computational Predictions : Calculate NMR chemical shifts using software like Gaussian or ADF, adjusting for solvent effects . Discrepancies may arise from crystal packing or impurities.

Q. What advanced statistical methods optimize multi-step synthesis pathways?

  • Methodological Answer :
  • Multivariate Analysis : Apply partial least squares (PLS) regression to correlate stepwise yields with process variables.
  • Response Surface Methodology (RSM) : Optimize interdependent parameters (e.g., catalyst loading, pH) in tandem .

Q. How can researchers investigate the electrochemical behavior of the perchlorate counterion under varying conditions?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Measure redox potentials in buffered solutions (pH 2–12) to assess stability.
  • Electrochemical Impedance Spectroscopy (EIS) : Study ion mobility in non-aqueous electrolytes. Correlate findings with thermogravimetric analysis (TGA) for decomposition thresholds .

Q. What methodologies are effective for studying the compound’s catalytic potential in organic transformations?

  • Methodological Answer :
  • High-Throughput Screening (HTS) : Test catalytic activity in diverse reactions (e.g., cross-coupling, oxidation) using automated platforms.
  • Kinetic Isotope Effects (KIE) : Differentiate between mechanistic pathways (e.g., radical vs. ionic) .

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